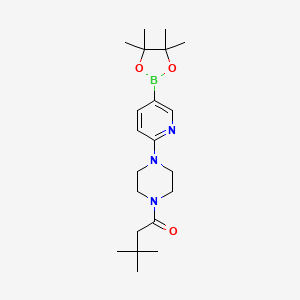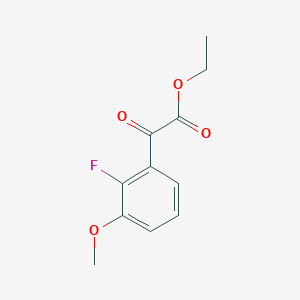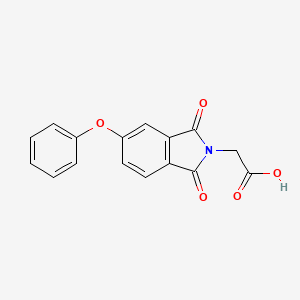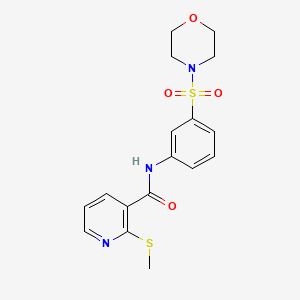
N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylaniline, ethyl acetoacetate, and phenylhydrazine.
Formation of Triazole Ring: The key step in the synthesis is the formation of the triazole ring. This is achieved through a cyclization reaction involving the starting materials under specific reaction conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst, such as copper sulfate, and under reflux conditions. The reaction mixture is heated to a specific temperature to facilitate the formation of the triazole ring.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its ability to interact with specific biological targets. It has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique properties
Biological Research: The compound has been used as a tool in biological research to study the mechanisms of various biological processes. It has been investigated for its potential use as a probe to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve interactions with key signaling pathways and regulatory proteins.
Comparación Con Compuestos Similares
N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a triazole ring and has been studied for its potential antibacterial activity.
N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide: This compound has been investigated for its potential use as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide:
Propiedades
Fórmula molecular |
C18H17ClN4O |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-3-16-17(21-22-23(16)13-8-5-4-6-9-13)18(24)20-15-11-7-10-14(19)12(15)2/h4-11H,3H2,1-2H3,(H,20,24) |
Clave InChI |
NSFFDYOJJLZKOJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13362751.png)
![N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13362753.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362755.png)

![Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362773.png)
![3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362783.png)

![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B13362789.png)
![(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B13362790.png)


![[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B13362808.png)


